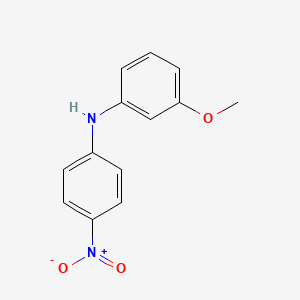

3-methoxy-N-(4-nitrophenyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

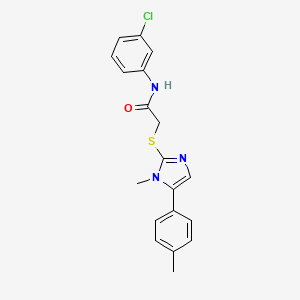

The compound 3-methoxy-N-(4-nitrophenyl)aniline is a derivative of aniline, where a methoxy group is attached to the aniline nitrogen atom and a nitro group is substituted on the phenyl ring. While the provided papers do not directly discuss 3-methoxy-N-(4-nitrophenyl)aniline, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related aniline derivatives typically involves multi-step reactions starting from substituted benzaldehydes or nitrobenzaldehydes. For instance, the synthesis of (3,3,3-trifluoropropyl)aniline isomers was achieved from corresponding nitrobenzaldehydes through a transformation of the carboxylic group into a trifluoromethyl group using SF4 . This suggests that the synthesis of 3-methoxy-N-(4-nitrophenyl)aniline could similarly involve the modification of functional groups on a nitrobenzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of aniline derivatives is often investigated using spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational frequencies, and hydrogen bonding interactions of 4-Methoxy-N-(nitrobenzylidene)-aniline were calculated using density functional theory (DFT) . Such analyses provide insights into the stability and conformation of the molecules, which can be extrapolated to understand the structure of 3-methoxy-N-(4-nitrophenyl)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including cyclization and formation of complex structures. For instance, N-o-nitrobenzylidene derivatives of anilines were cyclized with potassium cyanide in methanol to yield cinnoline oxides . This indicates that 3-methoxy-N-(4-nitrophenyl)aniline could also participate in cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from spectroscopic data and computational studies. The vibrational analysis, HOMO-LUMO analysis, and antimicrobial activity studies provide information on the reactivity and potential applications of these compounds . For example, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity . The antimicrobial activity studies suggest potential biological applications . These analyses can be used to predict the behavior of 3-methoxy-N-(4-nitrophenyl)aniline in various environments.

Wissenschaftliche Forschungsanwendungen

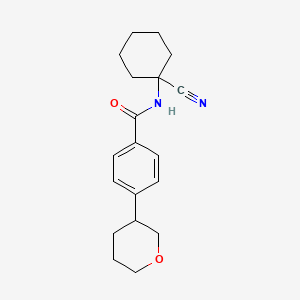

Oxidation of Anilines

3-methoxy-N-(4-nitrophenyl)aniline can be selectively oxidized to azoxyarenes using 30% hydrogen peroxide and selenium dioxide as catalysts in methanol at room temperature. This oxidation process has been studied to understand the reaction pathways of aniline oxidation, with 4-methoxy-N-(4-nitrophenyl)aniline being a key focus of the research (Gebhardt et al., 2008).

Electrochromic Materials

4-methoxy-N-(4-nitrophenyl)aniline has been used in the synthesis of novel electrochromic materials, exhibiting properties suitable for NIR region applications. The synthesis and characterization of these materials have revealed their potential in electrochromic devices (Li et al., 2017).

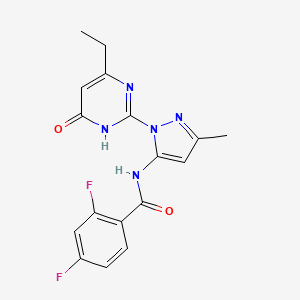

Nuclear Reactivity Studies

The compound has also been studied in the context of nuclear reactivity. Research on the reaction products of N-Nitroso compounds with monosubstituted benzenes, including 4-methoxy-N-(4-nitrophenyl)aniline, provided insights into the electrophilic and nucleophilic characters of certain radicals (ItôRyôichi et al., 1963).

Anilinolysis of Aryl Carbonates

The reactions of certain thionocarbonates with a series of anilines, including 3-methoxyphenyl 4-nitrophenyl thionocarbonates, have been kinetically investigated. This research contributes to understanding the influence of the amine nature and the electrophilic groups of the substrate on the kinetics and mechanism of these reactions (Castro et al., 2011).

Crystal Growth and Structural Analysis

Studies on 4-Methoxy-N-(nitrobenzylidene)-aniline have focused on its crystal growth, structural, vibrational, and chemical properties. This compound has been analyzed for its potential in antimicrobial activity and molecular dynamic simulation (Subi et al., 2022).

Eigenschaften

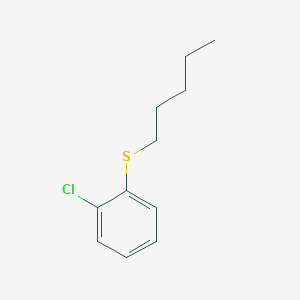

IUPAC Name |

3-methoxy-N-(4-nitrophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOGBAMGFGMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-nitrophenyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)